7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of 7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one involves key steps that might include nitration, benzylation, and cyclization reactions. Similar compounds, such as 3-nitro-2-(trifluoromethyl)-2H-chromenes, have been synthesized through domino reactions under mild conditions, which could be analogous to the synthesis of our compound of interest (Korotaev, Barkov, & Sosnovskikh, 2013). The synthesis may also involve the use of 2-hydroxychalcones as starting materials in a cascade of reactions including Michael addition, intramolecular cyclization, and aromatization steps (Vachan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in the chromene family, including 7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one, can be characterized by techniques such as X-ray crystallography. These compounds often exhibit interesting conformational features, such as envelope or boat conformations in their cyclohexenone or pyran rings, and dihedral angles indicating the orientation of substituent groups relative to the chromene backbone (Inglebert et al., 2014).
properties
IUPAC Name |
4-methyl-6-nitro-7-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-11-7-17(19)23-15-9-16(14(18(20)21)8-13(11)15)22-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSGGHGOYUYPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-4-methyl-6-nitro-2H-chromen-2-one |
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